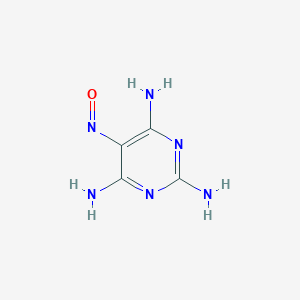

5-Nitroso-2,4,6-triaminopyrimidine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of 5-Nitroso-2,4,6-triaminopyrimidine is the enzyme glycosylase . Glycosylases are a family of enzymes involved in base excision repair, and they are responsible for identifying and removing damaged bases in DNA.

Mode of Action

This compound inhibits the enzyme glycosylase by reacting with it in a nucleophilic attack . This reaction leads to the formation of a stable nitrosamine intermediate that can be hydrolyzed by an acid or base .

Pharmacokinetics

The compound’s reactivity with nucleophilic compounds suggests that it may form stable complexes with biological molecules, which could influence its bioavailability .

Result of Action

The primary molecular effect of this compound is the inhibition of glycosylase, leading to a potential accumulation of damaged DNA bases . This could have cellular effects such as impaired DNA replication and transcription, and increased mutation rates.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s reactivity with glycosylase and other nucleophilic compounds . Additionally, the presence of other molecules that can react with this compound could potentially affect its availability to inhibit glycosylase.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nitrosotriaminopyrimidine typically involves the nitration of triaminopyrimidine. One common method includes the reaction of triaminopyrimidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, at low temperatures to ensure the selective formation of the nitroso derivative.

Industrial Production Methods: Industrial production of nitrosotriaminopyrimidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Nitrosotriaminopyrimidine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium dithionite.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium dithionite or zinc dust in acidic medium.

Major Products Formed:

Oxidation: Formation of 2,4,6-triamino-5-nitropyrimidine.

Reduction: Formation of 2,4,6-triaminopyrimidine.

Substitution: Formation of various substituted pyrimidines depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Nitrosotriaminopyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of diuretics and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

Nitrosotriaminopyrimidine is unique due to its specific arrangement of amino and nitroso groups on the pyrimidine ring. Similar compounds include:

2,4,6-triaminopyrimidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

2,4,6-triamino-5-nitropyrimidine: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.

2,4-diamino-6-nitrosopyrimidine:

Biologische Aktivität

5-Nitroso-2,4,6-triaminopyrimidine (NTAP) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article provides a detailed overview of the biological activity of NTAP, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of NTAP typically involves the treatment of 2,4,6-triaminopyrimidine with sodium nitrite in a dilute acetic acid solution. This method allows for the formation of NTAP through a nitrosation reaction. A more efficient commercial method has been developed that simplifies the process by combining several steps into one reaction without isolating intermediate products, thereby enhancing yield and reducing costs .

Antimicrobial Properties

NTAP has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study published in the Journal of Chemical Society highlighted its effectiveness as an antibacterial agent, suggesting that NTAP could be used as a potential therapeutic compound in treating bacterial infections .

Table 1: Antimicrobial Activity of NTAP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, NTAP has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that NTAP exhibits antiproliferative activity against several cancer types, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity of NTAP on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of NTAP is attributed to its ability to interact with cellular components such as DNA and proteins. The nitroso group in NTAP can form adducts with nucleophilic sites in biomolecules, potentially leading to alterations in cellular signaling pathways and gene expression. This interaction may explain its efficacy as both an antimicrobial and anticancer agent.

Case Studies

- Antibacterial Efficacy : A study conducted by Campbell et al. (1950) demonstrated the antibacterial properties of NTAP against various pathogens. The researchers found that NTAP was particularly effective against Staphylococcus aureus, highlighting its potential use in clinical settings for treating infections .

- Cancer Research : In a recent investigation into the antiproliferative effects of NTAP on breast cancer cells, researchers observed significant reductions in cell viability at concentrations as low as 25 µM. The study concluded that NTAP could be further explored as a lead compound for developing new cancer therapies .

Eigenschaften

IUPAC Name |

5-nitrosopyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQJSWJHHKLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061400 | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-23-1 | |

| Record name | 5-Nitroso-2,4,6-pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroso-2,4,6-triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1006-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TX-1041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.